Cytotoxicity in HeLa Cells: TS 155-2 vs. Bafilomycin A1
TS 155-2 exhibits a moderate cytotoxic effect against HeLa cells with an IC50 of 72.6 nM [1]. In direct comparison, the widely used V-ATPase inhibitor bafilomycin A1 shows a more potent growth inhibition in HeLa cells, with IC50 values ranging from 10 to 50 nM [2]. This differential cytotoxicity suggests that TS 155-2 may offer a wider therapeutic window or a distinct, less potent, off-target profile in cancer cell viability assays compared to the highly potent bafilomycin A1.
| Evidence Dimension | Cytotoxicity (IC50) against human cervical carcinoma HeLa cells |
|---|---|
| Target Compound Data | IC50 = 72.6 nM |
| Comparator Or Baseline | Bafilomycin A1: IC50 = 10–50 nM (range across multiple studies) |
| Quantified Difference | TS 155-2 is 1.45 to 7.26 times less potent than bafilomycin A1 in HeLa cell viability assays. |
| Conditions | WST-8 colorimetric assay, 48-hour incubation [1]; Bafilomycin A1 data from multiple studies using standard growth inhibition assays on HeLa cells [2]. |
Why This Matters
For researchers requiring a V-ATPase inhibitor with a moderate cytotoxicity profile (e.g., to minimize confounding cell death in long-term assays), TS 155-2 provides a scientifically justified alternative to the more potent and commonly used bafilomycin A1.
- [1] Ueda JY, Hashimoto J, Yamamura H, et al. A new 16-membered tetraene macrolide JBIR-100 from a newly identified Streptomyces species. J Antibiot (Tokyo). 2010 Oct;63(10):627-9. View Source
- [2] Bafilomycin A1 (Product Information). Inhibits cell growth with IC50 of 10-50 nM in HeLa cells. Selleck Chemicals / ActiveInhibitor. View Source
